molecular formula C10H8F13IO B096497 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol CAS No. 16083-68-4

5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol

Cat. No. B096497
CAS RN: 16083-68-4
M. Wt: 518.05 g/mol
InChI Key: JOBQGMQWGMDRPL-UHFFFAOYSA-N
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Description

The compound 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol is a highly fluorinated organic molecule that contains a hydroxyl group (-OH) and an iodine atom attached to a long carbon chain. This structure suggests that the molecule could exhibit unique physical and chemical properties due to the presence of the electronegative fluorine atoms and the heavy iodine atom. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and reactivity of related polyfluorinated compounds, which can be informative for understanding the potential characteristics of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol.

Synthesis Analysis

The synthesis of polyfluorinated compounds often involves the addition of fluorine atoms or fluorine-containing groups to organic molecules. In the first paper, the synthesis of a highly strained bicycloalkane derivative is achieved through a Diels-Alder reaction involving hexafluoro-2-butyne . This method could potentially be adapted for the synthesis of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol by selecting appropriate diene and dienophile precursors that would result in the desired fluorinated carbon chain with an iodine substituent.

Molecular Structure Analysis

The molecular structure of polyfluorinated compounds is significantly influenced by the strong electronegativity of fluorine, which can affect the geometry and electron distribution within the molecule. X-ray crystallography, as used in the first paper to establish the structure of an iron tricarbonyl complex, is a powerful technique that could also be employed to determine the precise molecular structure of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol .

Chemical Reactions Analysis

The reactivity of polyfluorinated compounds can vary widely depending on their specific functional groups and the position of fluorine atoms. The second paper discusses the synthesis and reactions of a tetrafluorinated pyridine derivative, which undergoes nucleophilic substitution and coupling reactions . These reactions are indicative of the potential reactivity of the iodine atom in 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol, which could be susceptible to similar nucleophilic attacks or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of polyfluorinated compounds are often dominated by the presence of fluorine atoms. These properties can include high thermal and chemical stability, as well as unique solubility characteristics. Although the provided papers do not directly address the properties of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol, the described synthesis and reactivity of related compounds suggest that it may also exhibit these distinctive properties .

Scientific Research Applications

  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol :

    • Application: This compound is used to differentiate the effect on the work function and surface wetting for silver .
    • Method: It can be used as a starting material to synthesize F-alkyl aroxysulfonyl carbamates and thiocarbamates .
  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol :

    • Application: The unique properties of these compounds have enabled mass spectrometry imaging of tissues .
    • Method: The fluorocarbons act as a Teflon-like coating .

properties

IUPAC Name

5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-3-iododecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F13IO/c11-5(12,3-4(24)1-2-25)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h4,25H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBQGMQWGMDRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90895381
Record name 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol

CAS RN

16083-68-4
Record name 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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